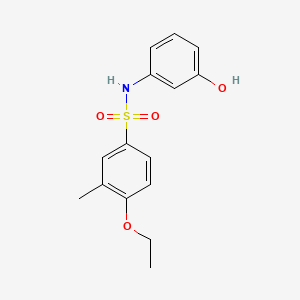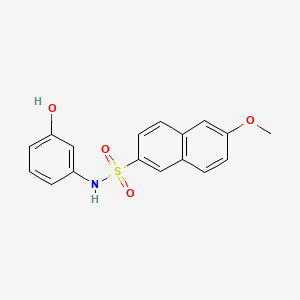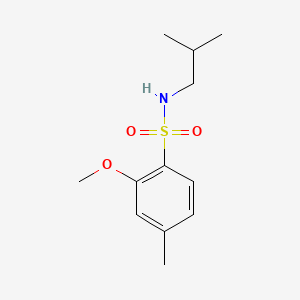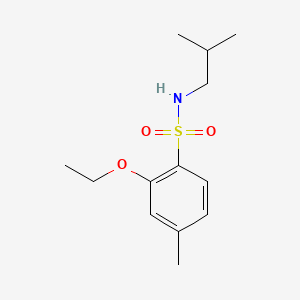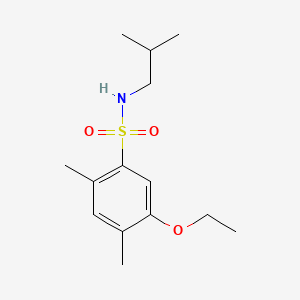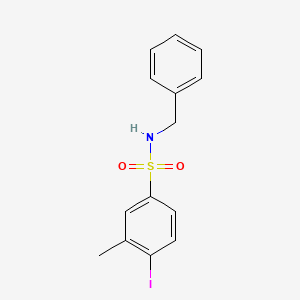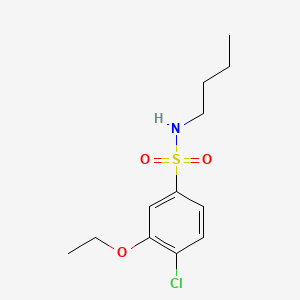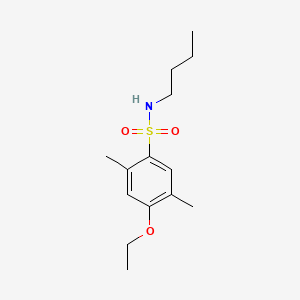
Pyridine-4-BoronicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-4-Boronic Acid, also known as 4-Pyridylboronic Acid, is an organic compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-4-Boronic Acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of pyridine derivatives with boron-containing reagents.
Industrial Production Methods: Industrial production of Pyridine-4-Boronic Acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: Pyridine-4-Boronic Acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amidation and Esterification: It can act as a catalyst in amidation and esterification reactions, particularly in the synthesis of peptides and proteins
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids and Amines: Used in amidation reactions.
Alcohols and Acids: Used in esterification reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amides and Esters: Formed through amidation and esterification reactions
Wissenschaftliche Forschungsanwendungen
Pyridine-4-Boronic Acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of HIV-1 protease inhibitors and potential cancer therapeutics.
Material Science: Used in the development of polymers and optoelectronic materials.
Biological Research: Used as a catalyst in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of Pyridine-4-Boronic Acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The acidity of the boronic acid group and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker, enabling the manipulation of crystal assembly and disassembly under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
3-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the third position of the pyridine ring.
2-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the second position of the pyridine ring.
Phenylboronic Acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: Pyridine-4-Boronic Acid is unique due to its position-specific boronic acid group, which provides distinct reactivity and selectivity in cross-coupling reactions. Its ability to act as a pH-responsive linker and catalyst in various organic reactions further distinguishes it from other boronic acids .
Eigenschaften
CAS-Nummer |
1692-25-5 |
|---|---|
Molekularformel |
C15H13N3S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


